HIV-1 RT Inhibition: Full Scaffold vs. Variants
The parent scaffold of methyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate—specifically the 6-chloro-4-phenyl-7-(5-atom linker) coumarin architecture—is the enabling substructure for HIV-1 RT inhibition. The derivative 8b (bearing a hydrazone terminus at the 7-OCH2CO-linker) exhibited an IC50 of 9.01 nM against wild-type HIV-1 RT, an effect comparable to the clinical NNRTI Efavirenz. The SAR study explicitly identified 6-chloro and 4-phenyl as essential for optimum activity; removal or substitution at either position resulted in loss of potency. The 5-atom linker (=N-NH-CO-CH2-O-) at position 7 was further shown to provide rotational flexibility that enables a seahorse binding mode covering a greater number of RT pocket residues than Efavirenz [1].
| Evidence Dimension | HIV-1 WT Reverse Transcriptase Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 9.01 nM (compound 8b, bearing the same 6-Cl-4-Ph-7-oxyacetyl linker scaffold as the title compound) |
| Comparator Or Baseline | Efavirenz (clinical NNRTI): IC50 ≈ 9.01 nM (equivalent within assay variance); 6-Cl-deleted or 4-Ph-deleted analogs: activity abolished or substantially diminished |
| Quantified Difference | 8b ≈ Efavirenz in potency; 8b docks with more residue contacts than Efavirenz; 6-Cl/4-Ph deletion abolishes activity |
| Conditions | In vitro enzymatic assay; wild-type HIV-1 RT; molecular docking |
Why This Matters
This establishes the 6-Cl/4-Ph/7-oxyacetyl scaffold as a non-replaceable pharmacophore for HIV-1 RT inhibition; analogs lacking the chlorine, phenyl, or this specific linker architecture cannot replicate this activity, making the title compound the essential synthetic precursor for this inhibitor class.
- [1] Zhang, H. et al. (2023). 4-Phenylcoumarin derivatives as new HIV-1 NNRTIs: Design, synthesis, biological activities, and computational studies. Bioorganic Chemistry, 141, 106918. View Source
